![molecular formula C7H6ClN3O B1430176 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one CAS No. 1234616-35-3](/img/structure/B1430176.png)
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
描述
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer properties and kinase inhibition .
作用机制
Target of Action
The primary target of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is the cyclin-dependent kinase 2 (CDK2). CDK2 is a member of the cyclin-dependent kinases (CDKs), a large family of serine/threonine kinases involved in the regulation of cell cycle progression via the binding of specific cyclins .
Mode of Action
This compound acts as a highly selective inhibitor of CDK2 . It interacts with CDK2, thereby inhibiting its activity. This inhibition results in the disruption of cell cycle progression, which is regulated by CDK2 and its associated cyclins .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the CDK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism. In vivo metabolite identification has pinpointed sulfonamide dealkylation as the primary metabolite . This metabolite was ameliorated through the deuterium effect , which could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division, which is a result of its interaction with CDK2 . This leads to the disruption of the cell cycle and potentially induces cell death .
生化分析
Biochemical Properties
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases involved in regulating cell cycle progression. The compound exhibits high selectivity towards CDK2, making it a valuable tool in studying cell cycle regulation and potential cancer therapies . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, the compound has been shown to induce cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . This effect is mediated through the downregulation of CDK2 activity, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with CDK2. The compound binds to the ATP-binding pocket of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), which is essential for cell cycle progression . The inhibition of CDK2 activity results in the accumulation of hypophosphorylated Rb, thereby blocking the cell cycle at the G1/S transition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role as a CDK2 inhibitor and its impact on cell cycle regulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound undergoes metabolic transformation primarily through sulfonamide dealkylation, which is mediated by cytochrome P450 enzymes . This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall pharmacological effects . Additionally, the deuterium effect has been utilized to ameliorate the dealkylation process, enhancing the compound’s stability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These properties facilitate its accumulation in target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications play a role in directing the compound to its site of action, thereby enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .
科学研究应用
The compound exhibits various biological activities that make it a candidate for therapeutic applications. Notably, it has been studied for its potential in:
- Anticancer Activity : Research indicates that 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one may inhibit key signaling pathways associated with tumor growth. It has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in cancer development.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.
Anticancer Studies
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes key findings:
Study | Findings | Cell Lines Tested | GI50 Values (nM) |
---|---|---|---|
Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity. For instance, compounds with specific substituents at the 4 and 6 positions showed enhanced efficacy compared to their analogs.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Lung Cancer Treatment : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Potential Applications
Given its promising biological activities, the potential applications of this compound include:
- Development of novel anticancer drugs targeting specific pathways.
- Formulation of new antimicrobial agents.
- Research into other therapeutic areas such as neurodegenerative diseases or inflammatory conditions based on its pharmacological profile.
相似化合物的比较
Similar Compounds
4-Chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one: Another pyrrolopyrimidine derivative with similar biological activities.
5,7-Dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one: A core structure used in the development of selective CDK inhibitors.
Uniqueness
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets .
生物活性
4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS Number: 346599-63-1) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClN3O, with a molecular weight of 169.57 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure that is crucial for its biological activity.
Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C7H6ClN3O |
Molecular Weight | 169.57 g/mol |
Purity | 97% |
CAS Number | 346599-63-1 |
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research has highlighted the compound's role as a selective inhibitor of CDK2, which is pivotal in regulating the cell cycle. A study demonstrated that derivatives of this compound exhibited selectivity ratios exceeding 200 times against several CDK family members (CDKs 1/4/6/7/9) compared to other kinases in the kinome panel .
Mechanism of Action:
The inhibition mechanism involves binding to the ATP-binding site of CDK2, preventing its interaction with cyclins and thereby halting cell cycle progression. This property makes it a candidate for cancer therapies targeting rapidly dividing cells.
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence the potency and selectivity of these compounds. For instance, the introduction of various substituents at specific positions on the aromatic ring has been shown to enhance cytotoxicity against different cancer cell lines.
Cytotoxicity Data
A detailed analysis of various derivatives yielded the following IC50 values against selected cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | HepG2 | 43.15 |
5e (2-Cl) | HepG2 | Highest |
5h (2-F) | HeLa | Moderate |
5l (2-OH) | MDA-MB-231 | Highest |
These results indicate a complex relationship between structural modifications and biological activity, emphasizing the need for further exploration in drug design .
Case Studies
-
In Vivo Studies :
A study involving rats showed that compound 5g demonstrated significant plasma exposure and an acceptable pharmacokinetic profile after administration. This compound was advanced into cynomolgus monkey studies due to its promising bioavailability and reduced metabolism compared to its non-deuterated counterpart . -
Metabolite Identification :
The identification of metabolites through in vivo studies revealed that sulfonamide dealkylation was a primary metabolic pathway for these compounds. This knowledge is crucial for understanding their pharmacodynamics and potential side effects .
属性
IUPAC Name |
4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYVPLKHMHJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176911 | |
Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-35-3 | |
Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。